9-Benzylcarbazole-3,6-dicarboxaldehyde
Overview
Description
9-Benzylcarbazole-3,6-dicarboxaldehyde: is a chemical compound with the molecular formula C21H15NO2 and a molecular weight of 313.36 g/mol . It is known for its light yellow to brown powder or crystal appearance . This compound is primarily used in organic semiconductor and conducting polymer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzylcarbazole-3,6-dicarboxaldehyde typically involves the formylation of 9-benzylcarbazole. The reaction conditions often include the use of formylating agents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) under controlled temperatures .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. The key is to maintain the purity and yield of the compound, which is often achieved through careful control of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Benzylcarbazole-3,6-dicarboxaldehyde can undergo oxidation reactions, typically forming carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the carbazole ring.
Scientific Research Applications
Chemistry: 9-Benzylcarbazole-3,6-dicarboxaldehyde is used as a building block in the synthesis of organic semiconductors and conducting polymers . Its unique structure allows for the development of materials with specific electronic properties.
Biology and Medicine: While direct applications in biology and medicine are less documented, derivatives of carbazole compounds have shown potential in pharmacological research, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: In the industrial sector, this compound is used in the development of advanced materials for electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mechanism of Action
The mechanism of action of 9-Benzylcarbazole-3,6-dicarboxaldehyde in its applications is primarily related to its electronic properties. The compound can interact with various molecular targets and pathways, particularly in the context of organic electronics. Its ability to participate in electron transfer processes makes it valuable in the development of semiconducting materials .
Comparison with Similar Compounds
- 9-Benzylcarbazole-3,6-diformylcarbazole
- 9-Benzyl-9H-carbazole-3,6-dicarbaldehyde
Comparison: 9-Benzylcarbazole-3,6-dicarboxaldehyde is unique due to its specific formylation at the 3 and 6 positions of the carbazole ring. This structural feature imparts distinct electronic properties, making it particularly useful in organic semiconductor research . Similar compounds may have different substitution patterns, leading to variations in their electronic and chemical behavior.
Properties
IUPAC Name |
9-benzylcarbazole-3,6-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2/c23-13-16-6-8-20-18(10-16)19-11-17(14-24)7-9-21(19)22(20)12-15-4-2-1-3-5-15/h1-11,13-14H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSXZJXJVWYRIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C=O)C4=C2C=CC(=C4)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596607 | |
Record name | 9-Benzyl-9H-carbazole-3,6-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200698-05-1 | |
Record name | 9-Benzyl-9H-carbazole-3,6-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Benzylcarbazole-3,6-dicarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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